![molecular formula C19H14N2O5S2 B2879223 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one CAS No. 727689-78-3](/img/structure/B2879223.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from available starting materials. It would include the reagents, conditions, and techniques used in each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
A Convenient Approach to Aminobenzo[b]thiophenes : Research by Androsov et al. (2010) demonstrates an efficient synthesis method for 3-aminobenzo[b]thiophenes through a reaction involving chloro-nitrophenyl ethanone, highlighting a process that could be analogous to synthesizing compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one (Androsov et al., 2010).
Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Synthesis : Kimbaris et al. (2004) describe the synthesis of novel ring structures involving nitrophenyl and thiophene derivatives, which are structurally related to the compound (Kimbaris et al., 2004).
Transparent Aromatic Polyimides : Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences using thiophenyl-substituted benzidines, indicating potential applications in materials science for similar compounds (Tapaswi et al., 2015).
Biological and Medicinal Research
Synthesis and Antimicrobial Activity : Gouda et al. (2010) focused on the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, assessing their antimicrobial properties. This research suggests potential antimicrobial applications for structurally related compounds (Gouda et al., 2010).
Ethylated Sulfonamides with 1,4-Benzodioxane Moiety : A study by Irshad et al. (2016) on ethylated sulfonamides incorporating 1,4-benzodioxane moiety reveals their inhibitory activities against various enzymes and bacteria, suggesting similar biological applications (Irshad et al., 2016).
In Vitro Antituberculosis Studies : Research by Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives highlights their efficacy against Mycobacterium tuberculosis, indicating potential antituberculosis applications for related compounds (Chitra et al., 2011).
Anti-Helicobacter Pylori Agents : Carcanague et al. (2002) developed compounds targeting Helicobacter pylori, illustrating the potential for similar compounds in addressing bacterial infections (Carcanague et al., 2002).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or areas of study that could be explored.
Please consult with a qualified chemist or researcher for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOKXUAYIMXTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

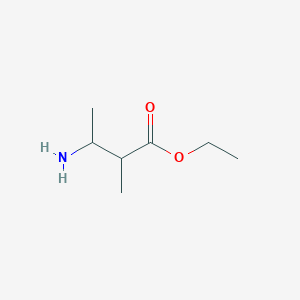
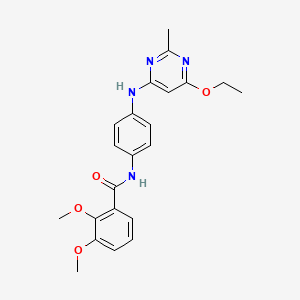
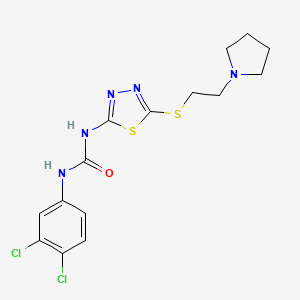

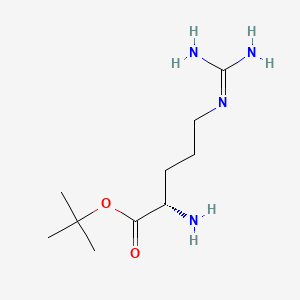
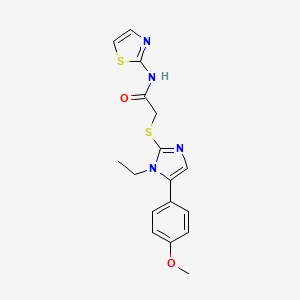
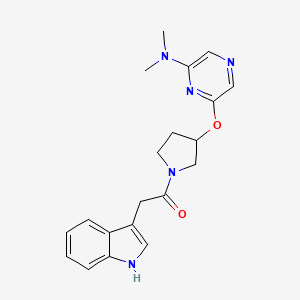
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
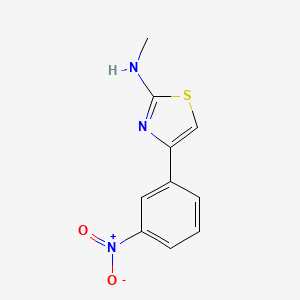
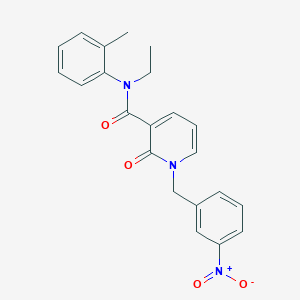
![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
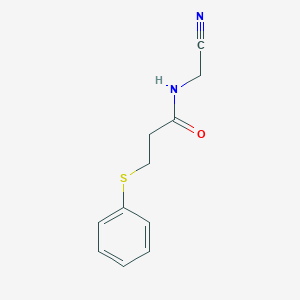
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2879163.png)